molecular formula C9H7N3O2S2 B2999973 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid CAS No. 852933-12-1

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid

Cat. No.: B2999973
CAS No.: 852933-12-1
M. Wt: 253.29
InChI Key: JSXXSHGRFHBECU-UHFFFAOYSA-N
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Description

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a thiophene ring at position 5 and a sulfanyl acetic acid moiety at position 2. This structure combines electron-rich aromatic systems (thiophene) with a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

2-[(5-thiophen-2-yl-1,2,4-triazin-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S2/c13-8(14)5-16-9-11-6(4-10-12-9)7-2-1-3-15-7/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXSHGRFHBECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=NC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid typically involves the formation of the triazine ring followed by the introduction of the thiophene ring and the sulfanyl linkage. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the thiophene ring . The triazine ring can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The thiophene and triazine rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl linkage can also enhance the compound’s ability to interact with biological membranes, improving its bioavailability and efficacy.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole/triazine derivatives with sulfanyl acetic acid side chains. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Properties
Compound Name Substituent R₁ Substituent R₂ Molecular Weight Key Features
2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid (Target) Thiophen-2-yl - 281.36 Thiophene enhances π-π stacking; polar carboxylic acid improves solubility .
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 1,3-Benzodioxol-5-yl Phenyl 372.38 Benzodioxol increases steric bulk; phenyl group may reduce solubility .
2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid Furan-2-yl Phenyl 317.35 Furan’s oxygen atom may reduce electron density compared to thiophene .
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Thiophen-2-yl Cyclopropyl 281.36 Cyclopropyl group enhances metabolic stability .

Key Observations :

  • Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., benzodioxol) may counteract this effect .
  • Metabolic Stability: Cyclopropyl substituents (as in ) are known to resist oxidative metabolism, increasing half-life in biological systems .

Key Insights :

  • Antimicrobial activity correlates with the presence of small, planar substituents (e.g., furan) rather than bulky groups .
Structure-Activity Relationships (SAR)
  • Thiophene vs.
  • Phenyl vs. Cyclopropyl : Phenyl groups may enhance rigidity and stacking interactions, while cyclopropyl improves metabolic stability .
  • Carboxylic Acid : Critical for solubility and ionic interactions with biological targets (e.g., enzyme active sites) .

Biological Activity

2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles relevant research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

IUPAC Name : 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid
Molecular Formula : C9H7N3O2S2
Molecular Weight : 253.30 g/mol
CAS Number : 852933-12-1

The compound features a thiophene ring linked to a triazine structure via a sulfanyl group, with an acetic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that certain thiourea derivatives showed antibacterial activity against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with Minimum Inhibitory Concentrations (MIC) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
  • The inhibition zones measured for these compounds were substantial, indicating their potential as effective antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • A notable investigation revealed that derivatives of thiourea demonstrated IC50 values between 3 to 14 µM against cancer cell lines related to pancreatic and breast cancer .
  • Another study highlighted that the lead compound based on this structure induced cell cycle arrest in the G0/G1 phase and increased subG0/G1 fractions over time, suggesting apoptosis in A549 lung cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of 2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid have also been documented:

  • Compounds derived from this structure have shown inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. In particular, certain derivatives exhibited up to 89% inhibition against IL-6 at a concentration of 10 µg/mL .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiophene and triazine rings interact with enzymes involved in inflammatory pathways.
  • Cell Cycle Modulation : The compound's ability to induce cell cycle arrest suggests it may interfere with cancer cell proliferation mechanisms.
  • Membrane Interaction : The sulfanyl linkage enhances the compound's bioavailability by improving its interaction with biological membranes.

Research Findings Summary Table

Biological Activity Findings Reference
AntimicrobialMIC: 40-50 µg/mL against various strains
AnticancerIC50: 3 - 14 µM against cancer cell lines
Anti-inflammatoryUp to 89% inhibition of IL-6 at 10 µg/mL

Case Studies

  • Antimicrobial Efficacy Study : A series of experiments were conducted where various derivatives were tested against common bacterial strains. Results indicated that modifications in the thiophene ring significantly enhanced antibacterial activity.
  • Cancer Cell Line Study : In vitro studies on A549 lung cancer cells showed that treatment with the compound led to notable changes in cell morphology and viability, indicating potential for therapeutic applications.

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